3-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 and a molecular weight of 225.16 g/mol. It is classified as a benzoic acid derivative, specifically a nitro-substituted benzoic acid. The compound features a methoxycarbonyl group and a nitro group attached to the benzene ring, which contributes to its unique chemical properties. Its structure can be represented by the following SMILES notation: COC(=O)c1cc(cc(c1)[N+]([O-])=O)C
. The compound has various applications in organic synthesis and pharmaceuticals due to its reactive functional groups .
-(Methoxycarbonyl)-5-nitrobenzoic acid serves as a valuable building block in organic synthesis due to the presence of both an ester and a nitro functional group. The ester group allows for further functionalization through various chemical reactions, while the nitro group can be selectively reduced to an amine, which opens doors for further modifications. This versatility makes the compound a useful precursor for the synthesis of various complex molecules, including pharmaceuticals, dyes, and advanced materials.
The presence of both the ester and nitro groups makes 3-(Methoxycarbonyl)-5-nitrobenzoic acid a suitable starting material for the synthesis of various bioactive molecules. By selectively modifying the functional groups, researchers can create new compounds with potential therapeutic applications. For instance, the compound has been used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents.
The aromatic structure and functional groups of 3-(Methoxycarbonyl)-5-nitrobenzoic acid make it a potential candidate for various material science applications. Studies have explored its potential use in the development of liquid crystals, organic light-emitting diodes (OLEDs), and nonlinear optical materials [].
These reactions are significant for synthesizing derivatives that may exhibit altered properties or enhanced biological activities .
Several methods have been reported for synthesizing 3-(Methoxycarbonyl)-5-nitrobenzoic acid:
These methods highlight the versatility of synthetic approaches available for obtaining this compound .
3-(Methoxycarbonyl)-5-nitrobenzoic acid has several applications in various fields:
The presence of both methoxycarbonyl and nitro groups makes it particularly valuable in synthetic chemistry .
Interaction studies involving 3-(Methoxycarbonyl)-5-nitrobenzoic acid focus on its binding affinity and activity against various biological targets. Research has shown that compounds with similar structural motifs often interact with enzymes or receptors involved in inflammation and cancer pathways. These studies typically employ techniques such as:
Such studies are crucial for understanding the potential therapeutic applications of this compound .
Several compounds share structural similarities with 3-(Methoxycarbonyl)-5-nitrobenzoic acid, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Nitrobenzoic acid | C7H6N2O4 | Contains only one nitro group |
Methyl 5-nitrosalicylic acid | C8H7N2O4 | Contains hydroxyl group |
4-Methoxy-5-nitrobenzoic acid | C9H9N2O4 | Different positioning of methoxy |
The uniqueness of 3-(Methoxycarbonyl)-5-nitrobenzoic acid lies in its combination of a methoxycarbonyl group and a nitro group on the benzene ring at specific positions (3 and 5). This configuration not only influences its reactivity but also enhances its potential biological activity compared to other similar compounds that may lack one or both functional groups. The presence of both groups allows for diverse synthetic pathways and potential interactions within biological systems .
Irritant